N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,5-Dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,5-dichlorophenylamine substituent at the 7-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the bicyclic core. The 3,5-dichlorophenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the pyrazolo[1,5-a]pyrimidine scaffold provides a rigid framework for structure–activity relationship (SAR) optimization.
Properties
Molecular Formula |
C19H14Cl2N4 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H14Cl2N4/c1-12-7-18(24-16-9-14(20)8-15(21)10-16)25-19(23-12)17(11-22-25)13-5-3-2-4-6-13/h2-11,24H,1H3 |
InChI Key |
QPJLJHYFKLUSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H14Cl2N4
Molecular Weight : 369.2 g/mol
IUPAC Name : N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
InChI Key : QPJLJHYFKLUSFK-UHFFFAOYSA-N
The compound features a fused ring structure characteristic of pyrazolo[1,5-a]pyrimidines, which enhances its biological activity. The presence of the dichlorophenyl group is believed to improve interactions with biological targets.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various bacterial strains.
In Vitro Studies :
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.88 |
| This compound | Pseudomonas aeruginosa | 2.33 |
These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties.
Cell Line Studies :
In vitro tests have shown antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer Cells | 10.2 |
| Breast Cancer Cells | 15.6 |
Mechanistic studies suggest that the compound induces apoptosis and causes cell cycle arrest at the G2/M phase, making it a candidate for further development in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidin derivatives, this compound was tested against clinically relevant strains of bacteria. Results indicated a significant survival rate improvement in treated groups infected with Methicillin-resistant Staphylococcus aureus (MRSA) compared to untreated controls.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound revealed that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Key Observations:
Substituent Lipophilicity : The 3,5-dichlorophenyl group in the target compound confers higher lipophilicity (clogP ~4.2 estimated) compared to analogues with methoxy (e.g., 23: clogP ~2.1) or methyl groups (e.g., 6: clogP ~3.5). This may enhance membrane permeability but could also increase toxicity risks .
Antimycobacterial Activity : Compound 32, featuring dual 4-fluorophenyl groups, exhibits potent activity against M. tuberculosis (MIC = 0.5 µg/mL), suggesting electron-withdrawing substituents enhance efficacy . The dichlorophenyl analogue’s activity remains uncharacterized but warrants testing.
Toxicity Considerations : N-(3,5-Dichlorophenyl)succinimide (NDPS), a structurally unrelated compound with the same aryl group, causes proximal tubule nephrotoxicity in rats . While the pyrazolo[1,5-a]pyrimidine core may mitigate this, metabolic cleavage of the dichlorophenyl moiety could pose risks.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring structure that contributes to its biological activity. The presence of the dichlorophenyl group is significant as it may enhance the compound's interaction with biological targets.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidin-7-amine class may exert their effects through various mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity. This can lead to altered cellular processes, which is particularly relevant in cancer and microbial infections .
- Kinase Inhibition : Some studies suggest that these compounds may inhibit serine/threonine kinases, which are crucial in various signaling pathways. For instance, inhibition of kinases such as haspin and Nek11 has been noted .
Antimicrobial Activity
A significant focus of research has been on the antimicrobial properties of this compound:
- In vitro Studies : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity, with some derivatives outperforming traditional antibiotics .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 1.88 |
| This compound | P. aeruginosa | 2.33 |
Anticancer Activity
The compound also exhibits potential anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated antiproliferative effects. For example, certain derivatives have shown effectiveness against lung and breast cancer cells with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer Cells | 10.2 |
| Breast Cancer Cells | 15.6 |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidin derivatives, this compound was tested against clinically relevant strains of bacteria. The results indicated a survival rate improvement in treated groups infected with MRSA when compared to untreated controls.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound revealed that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Q & A
Q. What are the common synthetic routes for preparing N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. For example:
Core formation : React 3-amino-4,5-dimethylpyrazole with a β-diketone derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
Substitution : Introduce the 3,5-dichlorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 7-position .
Optimization : Use catalysts (e.g., Pd/Cu) and solvents (e.g., DMF or THF) to enhance yield and purity. Reaction temperatures often range from 80–120°C .
Q. How can researchers characterize the purity and structure of this compound?
Key methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 3,5-dichlorophenyl group at δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₀H₁₅Cl₂N₅, expected [M+H]⁺ = 420.0623).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Kinase inhibition assays : Test against CDK9 or other kinases using ADP-Glo™ kits .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Solubility and permeability : Perform shake-flask solubility tests and Caco-2 assays to assess bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:
- Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Metabolite analysis : Check for instability in cell media via LC-MS to rule out degradation artifacts .
Q. What computational methods are effective for predicting binding modes with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK9’s ATP-binding pocket (key residues: Lys48, Glu66) .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding and hydrophobic interactions .
- Free energy calculations : Apply MM/GBSA to quantify binding affinity (ΔG < -40 kcal/mol suggests strong inhibition) .
Q. How can reaction yields be optimized for large-scale synthesis?
Apply Design of Experiments (DoE) methodologies:
- Variables : Catalyst loading (5–15 mol%), temperature (70–110°C), solvent polarity (DMF vs. toluene).
- Response surface modeling : Identify optimal conditions (e.g., 10 mol% Pd(OAc)₂, 90°C in DMF increases yield from 45% to 72%) .
- Process intensification : Use continuous-flow reactors to reduce side reactions and improve reproducibility .
Q. What strategies mitigate toxicity concerns in preclinical studies?
- In vitro hepatotoxicity screening : Use HepG2 cells with ALT/AST release assays .
- Metabolic stability : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated detoxification pathways .
- Structural analogs : Replace the dichlorophenyl group with less lipophilic substituents (e.g., methoxy) to reduce off-target effects .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular weight | 420.26 g/mol | HRMS |
| LogP (lipophilicity) | 3.8 ± 0.2 | Shake-flask |
| Aqueous solubility | 12 µM (pH 7.4) | HPLC-UV |
Q. Table 2. Select Biological Activity Data
| Assay | Result (IC₅₀) | Cell Line/Model | Reference |
|---|---|---|---|
| CDK9 inhibition | 28 nM | Recombinant enzyme | |
| Antiproliferative activity | 1.2 µM | MCF-7 (breast cancer) | |
| hERG inhibition | >30 µM (low risk) | HEK293 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
